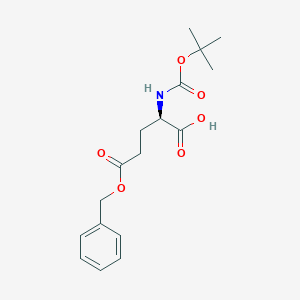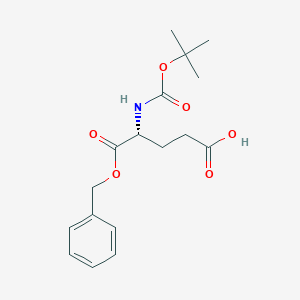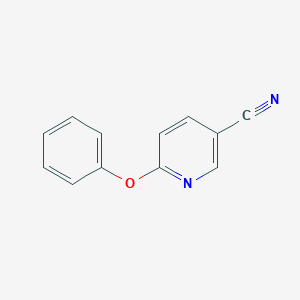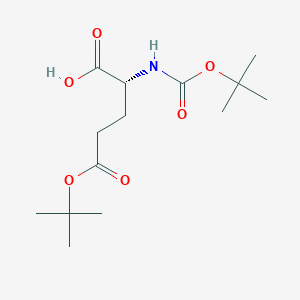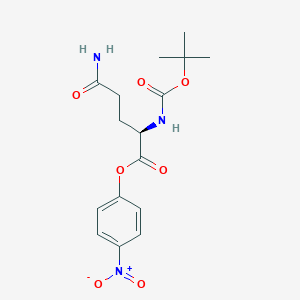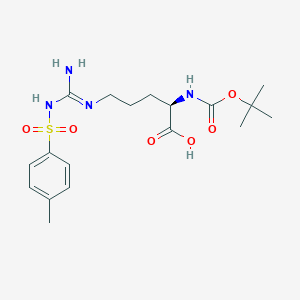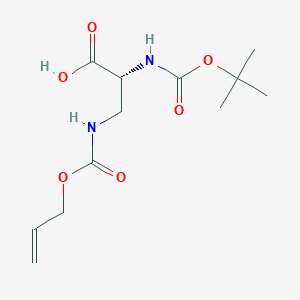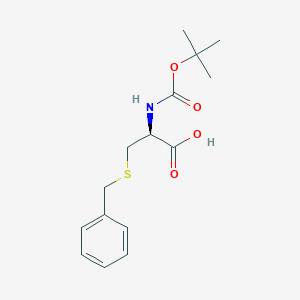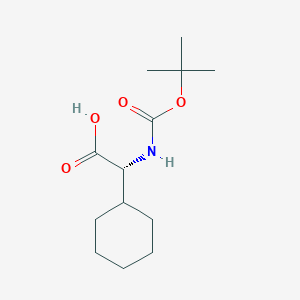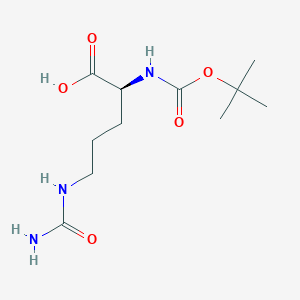
Boc-Cit-OH
Übersicht
Beschreibung
Boc-Cit-OH, also known as (S)-2-((tert-butoxycarbonyl)amino)-5-ureidopentanoic acid, is a chemical compound with the molecular formula C₁₁H₂₁N₃O₅ . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-Cit-OH involves the use of a cleavable ADC linker in the creation of antibody-drug conjugates (ADCs) . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .Molecular Structure Analysis
Boc-Cit-OH has a molecular weight of 275.3 g/mol . Its molecular structure can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@H=O)C(O)=O . Chemical Reactions Analysis
The Boc group in Boc-Cit-OH is stable towards most nucleophiles and bases . Various methods have been reported for the deprotection of the N-Boc group, including the use of metal catalysts, acetylchloride in methanol, and HCl in organic solvents .Physical And Chemical Properties Analysis
Boc-Cit-OH is a solid substance with a melting point of approximately 60°C . It has a density of 1.212±0.06 g/cm³ . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis : Boc-Cit-OH is commonly used in the synthesis of polypeptides. Zhao Yi-nan and Melanie Key (2013) studied the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, demonstrating the use of Boc-Cit-OH in protecting amino acids during peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Biomedical Research : In the field of biomedical research, Boc-Cit-OH has been employed in the study of anti-apoptotic proteins. E. B. Şaş et al. (2020) examined the properties of Boc-D-Lys-OH as a potential inhibitor of anti-apoptotic proteins in cancer treatment (E. B. Şaş et al., 2020).
Photocatalysis : Boc-Cit-OH-related materials have been used in photocatalysis. Zilin Ni et al. (2016) reviewed the application of (BiO)2CO3 (BOC) in photocatalysis, highlighting the potential of BOC-based materials in environmental applications (Zilin Ni et al., 2016).
Nanotechnology : Boc-Cit-OH derivatives have been explored in the field of nanotechnology. Dhrubajyoti Datta et al. (2018) investigated the self-assembly of Boc-Phe-Phe-OH and its derivatives, demonstrating their potential in biomaterial chemistry and bioelectronics (Dhrubajyoti Datta et al., 2018).
Environmental Science : In environmental science, Boc-Cit-OH-related compounds have been used for water treatment. Haijin Liu et al. (2020) discussed the smart removal of dye pollutants using Bi2O2CO3 (BOC) nanosheets, indicating the utility of these materials in water purification (Haijin Liu et al., 2020).
Wirkmechanismus
Target of Action
Boc-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Boc-Cit-OH are the specific antigens on the surface of cancer cells .
Mode of Action
Boc-Cit-OH acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . The compound is cleavable, meaning it can be broken down within the cell . This cleavage is specifically carried out by the enzyme cathepsin B, which is only present in the lysosome . This ensures that the cytotoxic drug is released only within the cell, reducing damage to healthy cells .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-Cit-OH is the antigen-antibody interaction pathway . The antibody component of the ADC binds to the specific antigen on the cancer cell, triggering internalization of the ADC . Once inside the cell, the Boc-Cit-OH linker is cleaved by cathepsin B, releasing the cytotoxic drug .
Pharmacokinetics
The pharmacokinetic properties of Boc-Cit-OH are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of Boc-Cit-OH’s action is the targeted delivery of cytotoxic drugs to cancer cells . By acting as a linker in ADCs, Boc-Cit-OH allows for the specific targeting of cancer cells, reducing the impact on healthy cells . The cleavage of Boc-Cit-OH within the cell results in the release of the cytotoxic drug, leading to the death of the cancer cell .
Action Environment
The action of Boc-Cit-OH is influenced by the cellular environment . The presence of the enzyme cathepsin B in the lysosome is crucial for the cleavage of Boc-Cit-OH and the subsequent release of the cytotoxic drug . Additionally, the pH of the environment may impact the stability and efficacy of Boc-Cit-OH . .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427356 | |
| Record name | Boc-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cit-OH | |
CAS RN |
45234-13-7 | |
| Record name | Boc-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl) oxycarbonylamino]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



